Methyl 5-fluoro-6-methoxynicotinate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Ensure synthetic reproducibility with the correct 5-fluoro,6-methoxy substitution isomer. Positional analogs (e.g., 2-fluoro or 4-fluoro) can induce failed cross-couplings and invalid SAR data. This compound is the validated building block for DHODH inhibitor programs and patent routes (e.g., US07875636B2) requiring precise regiochemistry. Procure with verified 97% purity to avoid unknown impurities that compromise reaction outcomes. Ideal for SNAr mechanistic studies and agrochemical lead optimization.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 953780-40-0
Cat. No. B1420899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-6-methoxynicotinate
CAS953780-40-0
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(=O)OC)F
InChIInChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
InChIKeyHJBPCUZDKHCJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-6-Methoxynicotinate (CAS 953780-40-0): A Strategic Fluorinated Nicotinate Building Block


Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0) is a polysubstituted pyridine-3-carboxylate derivative [1]. As a fluorinated nicotinate ester, its core structure is defined by a methoxy group at the 6-position and a fluorine atom at the 5-position of the pyridine ring . This specific substitution pattern yields a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol [2]. The compound is a solid at room temperature and is utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Methyl 5-Fluoro-6-Methoxynicotinate Procurement Risks: Why In-Class Substitution Is Not Equivalent


The strategic value of Methyl 5-fluoro-6-methoxynicotinate is highly dependent on its precise 5-fluoro, 6-methoxy substitution pattern on the pyridine ring . Attempting a generic substitution with closely related positional isomers, such as Methyl 2-fluoro-6-methoxynicotinate (CAS 117671-03-1) or Methyl 4-fluoro-6-methoxynicotinate , introduces significant risks. The altered electronic and steric environment of the pyridine ring due to a different fluorine position fundamentally changes the compound's reactivity in downstream reactions (e.g., in cross-couplings or nucleophilic aromatic substitutions) and can drastically alter its interaction with biological targets in a medicinal chemistry program [1]. Consequently, even compounds with identical molecular formulas can fail to replicate the specific synthetic or biological outcomes for which Methyl 5-fluoro-6-methoxynicotinate is procured, leading to failed syntheses or invalid structure-activity relationship (SAR) data.

Quantitative Evidence for Methyl 5-Fluoro-6-Methoxynicotinate Differentiation vs. Analogs


Differentiation by Regioisomeric Structure: Comparison of Substitution Patterns

The primary differentiation of Methyl 5-fluoro-6-methoxynicotinate lies in its regiospecific substitution. Unlike its isomers Methyl 2-fluoro-6-methoxynicotinate (CAS 117671-03-1) and Methyl 4-fluoro-6-methoxynicotinate, this compound has the fluorine atom at the 5-position of the pyridine ring . This structural difference, while not captured by simple assays, is a critical determinant of both chemical reactivity and biological function, impacting downstream applications from synthetic transformations to target binding [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Verified Utility as a Synthetic Intermediate in Patented Processes

Methyl 5-fluoro-6-methoxynicotinate is explicitly described as a key intermediate in a patented synthesis (US07875636B2) for producing 5-fluoro-6-methoxynicotinic acid (CAS 953780-42-2) [1]. In this procedure, 3.5 g (18.9 mmol) of the target compound was reacted with 4.2 g (61.5 mmol) of KOH in 70 ml of MeOH at room temperature for 5 hours to yield the corresponding acid after concentration . This documented use validates its synthetic utility at a preparative scale, providing a reliable and specific application benchmark that generic building blocks cannot guarantee.

Process Chemistry Patent Synthesis Pharmaceutical Intermediates

Differentiation by Procurement-Relevant Purity Specifications

Commercial purity specifications for Methyl 5-fluoro-6-methoxynicotinate demonstrate a clear procurement choice. The product is available with a minimum purity of 95% from suppliers like AKSci and CymitQuimica , and a higher specification of 97% from suppliers including AchemBlock , Bide Pharmatech , and Sigma-Aldrich . Additionally, Chemscene offers the product with a purity of ≥98% . This range of specified purities allows for selection based on application requirements, where a 95% grade may suffice for initial screening, while a 97% or 98% grade is more appropriate for advanced intermediates requiring higher fidelity.

Chemical Procurement Quality Control Analytical Chemistry

The Role of 5-Fluoro-6-Methoxy Substitution in Enzyme Inhibition (Class-Level Inference)

While specific biological activity data for Methyl 5-fluoro-6-methoxynicotinate itself is limited in public literature, a strong class-level inference can be made from its direct acid derivative, 5-fluoro-6-methoxynicotinic acid (CAS 953780-42-2). This acid has been reported as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthesis pathway . The specific 5-fluoro,6-methoxy substitution pattern is likely a key structural determinant for this biological activity, differentiating it from other fluoronicotinic acid derivatives. This provides a scientifically grounded rationale for selecting Methyl 5-fluoro-6-methoxynicotinate as a prodrug or precursor form for developing DHODH-targeting probes or therapeutic candidates [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Potential Differentiation in Downstream Functionalization Pathways

The unique 5-fluoro,6-methoxy substitution pattern on the electron-deficient pyridine ring of Methyl 5-fluoro-6-methoxynicotinate dictates its reactivity in key chemical transformations . The fluorine atom at the 5-position can be activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group, while the methoxy group at the 6-position can influence regioselectivity in electrophilic substitutions or be involved in subsequent demethylation reactions [1]. This contrasts with isomers where the fluorine is at the 2- or 4-position, which would exhibit different activation profiles and potentially lead to different reaction outcomes or require distinct catalytic conditions [2]. This defined reactivity profile is a key differentiator for chemists designing multi-step syntheses.

Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution

Methyl 5-Fluoro-6-Methoxynicotinate: Optimal Use Cases in R&D and Synthesis


Medicinal Chemistry: Synthesis of DHODH Inhibitor Candidates

Based on the reported activity of its direct analog, 5-fluoro-6-methoxynicotinic acid, as a potent DHODH inhibitor, this methyl ester is an ideal building block for medicinal chemistry programs targeting this enzyme . Its ester form can be used as a prodrug or easily hydrolyzed to the free acid for further derivatization. Procuring this specific compound ensures that the crucial 5-fluoro,6-methoxy pharmacophore is incorporated correctly, enabling a focused structure-activity relationship (SAR) study around this core.

Process Chemistry: Reliable Intermediate for Patent-Defined Syntheses

Methyl 5-fluoro-6-methoxynicotinate is a key starting material or intermediate in documented synthetic routes, such as the one detailed in patent US07875636B2 for preparing 5-fluoro-6-methoxynicotinic acid . Procuring this compound with a verified purity (e.g., 97% from Sigma-Aldrich or ≥98% from Chemscene ) is critical for replicating the conditions of these patented processes, ensuring reproducibility and reducing the risk of process failure due to unknown impurities.

Synthetic Methodology: Exploring Regioselective SNAr on Fluorinated Pyridines

The 5-fluoro substitution on the electron-deficient pyridine ring makes this compound a valuable substrate for investigating regioselective nucleophilic aromatic substitution (SNAr) reactions . Researchers can utilize Methyl 5-fluoro-6-methoxynicotinate to study the effects of the 6-methoxy group and the 3-ester group on the rate and selectivity of fluorine displacement by various N-, O-, and S-nucleophiles, contributing to the broader understanding of heteroaromatic chemistry.

Agrochemical Discovery: Developing Novel Crop Protection Agents

Fluorinated pyridine derivatives are a privileged scaffold in agrochemicals. This compound is cited for use as an intermediate in the synthesis of agrochemical products . Its defined substitution pattern allows for the systematic exploration of chemical space to discover new active ingredients with improved potency, selectivity, or environmental profiles for herbicides, fungicides, or insecticides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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